molecular formula C12H9F6NO B8317837 4-(3,5-Bis(trifluoromethyl)phenyl)pyrrolidin-2-one

4-(3,5-Bis(trifluoromethyl)phenyl)pyrrolidin-2-one

Cat. No. B8317837
M. Wt: 297.20 g/mol
InChI Key: QODNORFAXXYHPL-UHFFFAOYSA-N
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Patent
US09428490B2

Procedure details

Ethyl 3-(3,5-bis(trifluoromethyl)phenyl)-3-cyanopropanoate (1.2 g, 1.0 eq.) was dissolved in MeOH (48 mL). Dichlorocobalt hexahydrate (1.68 g, 2.0 eq.) was added and the reaction mixture was cooled to 20° C. NaBH4 (1.98 g, 15 eq.) was added portion wise by maintaining temperature below 30° C. After completion of addition, this reaction mixture was stirred for 18 h at 25° C. The reaction mixture was concentrated under reduced pressure and the residue was partitioned between ethyl acetate (25 mL) and water (25 mL). The reaction mixture was filtered through Celite™ and the organic layer was separated, dried over Na2SO4, filtered, and concentrated under reduced pressure to afford 0.65 g of crude product, which after trituration with petroleum ether gave 0.5 g of 4-(3,5-bis(trifluoromethyl)phenyl)pyrrolidin-2-one (Yield 47.61%).
Name
Ethyl 3-(3,5-bis(trifluoromethyl)phenyl)-3-cyanopropanoate
Quantity
1.2 g
Type
reactant
Reaction Step One
Name
Quantity
48 mL
Type
solvent
Reaction Step One
Name
Quantity
1.98 g
Type
reactant
Reaction Step Two
Quantity
1.68 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:23])([F:22])[C:3]1[CH:4]=[C:5]([CH:13]([C:20]#[N:21])[CH2:14][C:15]([O:17]CC)=O)[CH:6]=[C:7]([C:9]([F:12])([F:11])[F:10])[CH:8]=1.[BH4-].[Na+]>CO.O.O.O.O.O.O.Cl[Co]Cl>[F:23][C:2]([F:1])([F:22])[C:3]1[CH:4]=[C:5]([CH:13]2[CH2:20][NH:21][C:15](=[O:17])[CH2:14]2)[CH:6]=[C:7]([C:9]([F:11])([F:12])[F:10])[CH:8]=1 |f:1.2,4.5.6.7.8.9.10|

Inputs

Step One
Name
Ethyl 3-(3,5-bis(trifluoromethyl)phenyl)-3-cyanopropanoate
Quantity
1.2 g
Type
reactant
Smiles
FC(C=1C=C(C=C(C1)C(F)(F)F)C(CC(=O)OCC)C#N)(F)F
Name
Quantity
48 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
1.98 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
1.68 g
Type
catalyst
Smiles
O.O.O.O.O.O.Cl[Co]Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
this reaction mixture was stirred for 18 h at 25° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
by maintaining temperature below 30° C
ADDITION
Type
ADDITION
Details
After completion of addition
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between ethyl acetate (25 mL) and water (25 mL)
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through Celite™
CUSTOM
Type
CUSTOM
Details
the organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to afford 0.65 g of crude product, which after trituration with petroleum ether

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
FC(C=1C=C(C=C(C1)C(F)(F)F)C1CC(NC1)=O)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.5 g
YIELD: PERCENTYIELD 47.61%
YIELD: CALCULATEDPERCENTYIELD 47.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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